Cas no 1189749-60-7 (N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea)

N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea 化学的及び物理的性質
名前と識別子
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- N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
- 1-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)thiourea
- 1-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
- STK934577
- BBL032319
- 4-(1,2,4-triazol-1-ylmethyl)phenylthiourea
- [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
- thiourea, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-
- N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea
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- MDL: MFCD13176410
- インチ: 1S/C10H11N5S/c11-10(16)14-9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7H,5H2,(H3,11,14,16)
- InChIKey: XHBQKDIYZPCXEA-UHFFFAOYSA-N
- ほほえんだ: S=C(N)NC1C=CC(=CC=1)CN1C=NC=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 101
N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 3463479-100MG |
{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}thiourea |
1189749-60-7 | 95% | 100MG |
$150 | 2023-06-25 | |
TRC | N220945-250mg |
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea |
1189749-60-7 | 250mg |
$ 185.00 | 2022-06-03 | ||
TRC | N220945-500mg |
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea |
1189749-60-7 | 500mg |
$ 300.00 | 2022-06-03 | ||
Enamine | EN300-191908-0.25g |
{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}thiourea |
1189749-60-7 | 0.25g |
$143.0 | 2023-09-17 | ||
Enamine | EN300-191908-5g |
{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}thiourea |
1189749-60-7 | 5g |
$740.0 | 2023-09-17 | ||
A2B Chem LLC | AI12189-5g |
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea |
1189749-60-7 | >95% | 5g |
$787.00 | 2024-04-20 | |
Chemenu | CM488413-1g |
1-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)thiourea |
1189749-60-7 | 97% | 1g |
$176 | 2023-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377342-1g |
1-(4-((1h-1,2,4-Triazol-1-yl)methyl)phenyl)thiourea |
1189749-60-7 | 97% | 1g |
¥2015.00 | 2024-08-09 | |
abcr | AB409623-1 g |
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea |
1189749-60-7 | 1 g |
€239.00 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377342-5g |
1-(4-((1h-1,2,4-Triazol-1-yl)methyl)phenyl)thiourea |
1189749-60-7 | 97% | 5g |
¥6038.00 | 2024-08-09 |
N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthioureaに関する追加情報
N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea (CAS No. 1189749-60-7): A Comprehensive Overview
N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea (CAS No. 1189749-60-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(1H-1,2,4-triazol-1-ylmethyl)phenylthiourea, has garnered attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
Chemical Properties: N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea is a white crystalline solid with a molecular formula of C10H12N4S and a molecular weight of 220.30 g/mol. The compound is characterized by its thiourea moiety and the 1H-1,2,4-triazole ring, which are key functional groups responsible for its chemical reactivity and biological activity. The presence of these functional groups makes it an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods: The synthesis of N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea can be achieved through several routes. One common method involves the reaction of 4-chloromethylbenzothiourea with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another approach involves the condensation of 4-(aminomethyl)benzothiourea with cyanamide followed by cyclization to form the triazole ring. These synthetic methods provide researchers with flexible options to produce the compound for various applications.
Biological Activities: N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea has been extensively studied for its potential biological activities. One of the most notable properties is its antifungal activity. Research has shown that this compound exhibits significant inhibitory effects against various fungal strains, including Candida albicans and Aspergillus fumigatus. The antifungal activity is attributed to the triazole ring, which is known to interfere with ergosterol biosynthesis in fungal cells. Additionally, studies have indicated that N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea possesses anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
Recent Research Advancements: Recent advancements in the field have further expanded our understanding of N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea's potential applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound shows promising antitumor activity against several cancer cell lines. The researchers found that N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Another study published in Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a lead structure for developing new antiviral agents. The results indicated that derivatives of N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea exhibit potent antiviral activity against herpes simplex virus (HSV).
Conclusion: N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea (CAS No. 1189749-60-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, N-4-(1H-1,2,4-Triazol-1-ylmethyl)phenylthiourea holds great promise for contributing to the advancement of therapeutic strategies in various medical fields.
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